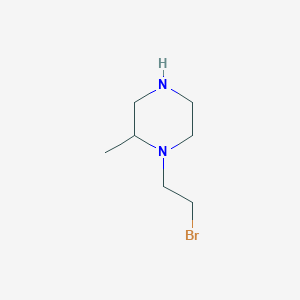

1-(2-Bromoethyl)-2-methylpiperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15BrN2 |

|---|---|

Molecular Weight |

207.11 g/mol |

IUPAC Name |

1-(2-bromoethyl)-2-methylpiperazine |

InChI |

InChI=1S/C7H15BrN2/c1-7-6-9-3-5-10(7)4-2-8/h7,9H,2-6H2,1H3 |

InChI Key |

KIIXQRUDJPIQJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCCN1CCBr |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1 2 Bromoethyl 2 Methylpiperazine

Nucleophilic Substitution Reactions Involving the Bromoethyl Group

The primary electrophilic site in 1-(2-Bromoethyl)-2-methylpiperazine is the carbon atom attached to the bromine, making the bromoethyl group susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in constructing more complex molecules.

Intermolecular Alkylation Reactions

The bromoethyl moiety readily participates in intermolecular alkylation reactions with a variety of nucleophiles. This bimolecular nucleophilic substitution (SN2) reaction involves the displacement of the bromide ion by an incoming nucleophile, leading to the formation of a new carbon-nucleophile bond. A significant application of this reactivity is in the synthesis of pharmacologically active compounds.

For instance, a crucial step in the synthesis of certain therapeutic agents involves the N-alkylation of various heterocyclic systems with this compound. One notable example is the reaction with pyrimidine (B1678525) derivatives. The nitrogen atoms of the pyrimidine ring act as nucleophiles, attacking the electrophilic carbon of the bromoethyl group to form a new carbon-nitrogen bond. This reaction is often carried out in the presence of a base to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards the product.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | 2-Aminopyrimidine | K₂CO₃ | Acetonitrile (B52724) | 1-[2-(2-Methylpiperazin-1-yl)ethyl]pyrimidin-2-amine |

| This compound | 4-Hydroxypyrimidine | NaH | DMF | 1-(2-(2-Methylpiperazin-1-yl)ethyl)pyrimidin-4(1H)-one |

This table represents typical reaction conditions for the intermolecular alkylation of pyrimidine derivatives with this compound, based on general principles of N-alkylation.

Intramolecular Cyclization Pathways

Under specific conditions, the nucleophilic nitrogen atom at the 4-position of the piperazine (B1678402) ring can attack the electrophilic carbon of the bromoethyl group within the same molecule. This intramolecular nucleophilic substitution leads to the formation of a bicyclic system containing a piperazinium ring. The facility of this cyclization is dependent on several factors, including the reaction conditions and the conformation of the molecule. The formation of a five or six-membered ring is generally favored due to stereoelectronic reasons. In the case of this compound, an intramolecular cyclization would result in the formation of adiazepino[1,2-a]piperazinium bromide derivative. The presence of the methyl group at the 2-position can influence the rate and stereochemical outcome of this cyclization.

| Reactant | Conditions | Product |

| This compound | Heat, high dilution | 8-Methyl-1,4-diazepino[1,2-a]piperazinium bromide |

This table illustrates a plausible intramolecular cyclization pathway for this compound.

Reactions at the Piperazine Nitrogen Atom

The piperazine moiety itself contains two nitrogen atoms, each with a lone pair of electrons, rendering them nucleophilic and basic. The nitrogen at the 4-position is a secondary amine, while the nitrogen at the 1-position is a tertiary amine, exhibiting different reactivity profiles.

Further Alkylation and Acylation Reactions

The secondary amine at the 4-position of the piperazine ring is a prime site for further functionalization through alkylation and acylation reactions. Alkylation with various alkyl halides introduces new substituents at this position, further diversifying the molecular structure.

Acylation, the reaction with acyl chlorides or anhydrides, is another common transformation. This reaction typically proceeds readily in the presence of a base to yield the corresponding amide. The resulting N-acylpiperazine derivatives are often stable compounds with applications in medicinal chemistry.

| Reactant | Reagent | Base | Solvent | Product |

| This compound | Benzyl chloride | Triethylamine | Dichloromethane | 1-(2-Bromoethyl)-4-benzyl-2-methylpiperazine |

| This compound | Acetyl chloride | Pyridine | Dichloromethane | 1-(4-Acetyl-2-methylpiperazin-1-yl)ethyl bromide |

This table provides examples of further alkylation and acylation reactions at the 4-position of the piperazine ring.

Formation of Quaternary Ammonium (B1175870) Salts

The tertiary nitrogen atom at the 1-position of the piperazine ring can undergo quaternization when treated with a suitable alkylating agent. This reaction, known as the Menschutkin reaction, involves the attack of the tertiary amine on an alkyl halide, resulting in the formation of a quaternary ammonium salt. These salts are permanently charged, independent of pH. The formation of a quaternary ammonium salt at the 1-position would introduce a positive charge and significantly alter the electronic and physical properties of the molecule.

Bromine Atom Reactivity in Advanced Functionalization

While often utilized as a leaving group in nucleophilic substitution reactions, the bromine atom in this compound can also be a handle for more advanced synthetic transformations. For instance, it can participate in various carbon-carbon bond-forming reactions, such as certain cross-coupling reactions, although this is less common for primary alkyl bromides compared to their aryl or vinyl counterparts. Furthermore, the bromine atom can be replaced by other functional groups through Finkelstein-type reactions, for example, by treating with sodium iodide to form the corresponding iodoethyl derivative, which can be more reactive in subsequent nucleophilic substitution reactions.

Applications As a Versatile Synthetic Intermediate

Precursor for N-Heterocyclic Compounds with Piperazine (B1678402) Moieties

The piperazine ring is a common motif in biologically active compounds, often referred to as a "privileged scaffold" due to its ability to interact with multiple biological targets. nih.gov The introduction of the 1-(2-bromoethyl)-2-methylpiperazine unit allows for the construction of more complex, fused heterocyclic systems and large macrocyclic structures.

The reactive bromoethyl group of this compound is an excellent electrophile for intramolecular cyclization reactions. By first attaching a suitable nucleophilic group to the secondary nitrogen of the piperazine ring, a subsequent intramolecular reaction can lead to the formation of a new ring fused to the piperazine core. This strategy, often referred to as a "cut-and-sew" reaction, is a powerful method for building complex polycyclic scaffolds from simpler precursors. nih.gov

The general approach involves a two-step process:

N-Functionalization: The secondary amine of the 2-methylpiperazine (B152721) ring is reacted with a molecule containing a nucleophilic center.

Intramolecular Cyclization: The newly introduced nucleophile attacks the electrophilic carbon of the bromoethyl group, leading to ring closure.

This methodology can be used to synthesize a variety of fused systems, such as pyrazolo[1,5-a] nih.govnih.govdiazepinones and other related heterocycles. nih.gov For instance, a strategy to create fused tricyclic piperazine derivatives for potential use as antipsychotic agents has been developed, highlighting the importance of such scaffolds in drug discovery. nih.gov The synthesis of these complex structures often relies on the strategic cyclization of precursors containing reactive groups analogous to the bromoethyl moiety. acs.org

Table 1: Representative Strategy for Fused Ring Synthesis

| Step | Reaction Type | Reactants | Product |

|---|---|---|---|

| 1 | Nucleophilic Substitution | This compound, Nucleophile-containing molecule | N-Functionalized intermediate |

This table illustrates a generalized synthetic pathway.

Macrocycles, large cyclic molecules, are of significant interest in drug discovery due to their ability to bind to challenging protein targets with high affinity and selectivity. The incorporation of piperazine units into macrocyclic frameworks can enhance their solubility and pharmacokinetic properties. nih.gov this compound serves as a valuable building block for constructing such macrocycles, where the bromoethyl arm can act as a linker to connect different parts of the molecule.

Strategies for synthesizing macrocycles often involve the slow addition of a linear precursor to a reaction mixture under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. nih.gov The bromoethyl group of the title compound can participate in cyclization through nucleophilic substitution with a distal nucleophile on the same molecule. The 2-methylpiperazine moiety in such structures can serve to rigidify the macrocycle and orient other functional groups in a specific manner. nih.gov Various macrocyclization strategies, including ring-closing metathesis and azide-alkyne cycloadditions, are employed in the synthesis of complex macrocycles, and piperazine-containing building blocks are amenable to these methods. cam.ac.uknih.gov

Role in the Construction of Complex Molecular Structures

Beyond fused and macrocyclic systems, this compound is a key component in the assembly of a diverse range of complex molecules, particularly those with potential therapeutic applications.

The piperazine scaffold is present in numerous FDA-approved drugs. nih.gov Its derivatives are explored for a wide range of biological activities, including anticancer, anti-inflammatory, and anti-Alzheimer's properties. nih.govresearchgate.netnih.govacs.org The title compound provides a route to novel drug candidates by allowing for the introduction of a 2-methylpiperazine moiety connected via an ethyl linker.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. nih.gov The piperazine ring itself is often a key part of a pharmacophore, providing a basic nitrogen atom for hydrogen bonding and a hydrophobic surface for van der Waals interactions. researchgate.net The this compound unit functions as a versatile linker, connecting different pharmacophoric elements within a drug molecule.

Key design principles for using this linker include:

Vectorial Orientation: The ethyl linker provides a defined spatial separation and vectorial orientation between the piperazine ring and another part of the molecule. This is crucial for positioning functional groups correctly within a protein's binding site.

Conformational Constraint: The 2-methyl group on the piperazine ring can restrict the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity.

Recent approaches in drug design increasingly leverage computational pharmacophore modeling to predict the activity of novel compounds, and piperazine derivatives are frequently studied in this context. nih.govarxiv.orgyoutube.com

Diversity-oriented synthesis (DOS) is a powerful strategy for creating libraries of structurally diverse small molecules for high-throughput screening. nih.gov The goal of DOS is to explore a wide range of chemical space to identify novel biological probes and drug leads. This compound is an excellent starting material for DOS due to its two reactive sites, which can be addressed with different reaction partners in a sequential or parallel manner.

A common DOS strategy is the "build-couple-pair" approach: nih.gov

Build: A set of diverse building blocks is synthesized.

Couple: These building blocks are coupled together in various combinations.

Pair: Intramolecular reactions are used to form complex and diverse scaffolds.

In this context, this compound can be used in the "couple" phase. The secondary amine can be reacted with a library of carboxylic acids, sulfonyl chlorides, or other electrophiles. The resulting intermediates, now bearing a diverse range of substituents, can then undergo a "pair" reaction where the bromoethyl group is used to form a new ring or attach another molecular fragment. This approach allows for the rapid generation of a large and diverse library of compounds from a single, versatile starting material. The synthesis of piperazine-based libraries for the discovery of antiplasmodial agents is one example of such a strategy in action. mdpi.com

Table 2: Compound Classes Mentioned

| Compound Name |

|---|

| This compound |

This article has outlined the multifaceted role of this compound as a versatile synthetic intermediate. Its unique combination of a reactive bromoethyl group, a modifiable piperazine ring, and a stereocenter makes it a powerful tool for the construction of novel fused heterocycles, complex macrocycles, and diverse libraries of drug-like molecules. As the demand for novel chemical entities in medicine and materials science continues to grow, the strategic application of such well-designed building blocks will remain a cornerstone of modern synthetic chemistry.

Intermediate in Agrochemical and Material Science Research

The structural motifs present in this compound are of significant interest in the development of new agrochemicals and advanced materials.

In agrochemical research, piperazine derivatives have been successfully incorporated into molecules exhibiting potent biological activities. For instance, extensive research has been conducted on phenylpiperazine derivatives for their acaricidal (mite-killing) properties against common agricultural pests like Tetranychus urticae. nih.govnih.gov The synthesis of these complex agrochemicals often involves the cyclization of an aniline (B41778) derivative with a reagent like bis(2-chloroethyl)amine (B1207034) hydrochloride to form the piperazine ring, followed by further substitutions. nih.govnih.govresearchgate.net this compound serves as a pre-formed, functionalized building block. Its reactive bromoethyl group allows it to be readily coupled with various aromatic or heterocyclic scaffolds, providing a straightforward route to novel pesticide candidates. The introduction of the 2-methylpiperazine group can modulate the compound's physicochemical properties, such as solubility and bioavailability, potentially enhancing its efficacy and spectrum of activity against pests. acs.org

In the field of material science, piperazine-containing ligands are utilized in the construction of Metal-Organic Frameworks (MOFs). rsc.org MOFs are highly porous materials with crystalline structures composed of metal ions or clusters linked by organic molecules, with applications in gas storage, separation, and catalysis. researchgate.netmdpi.com The incorporation of piperazine into the organic linkers can enhance the performance of these materials. For example, a piperazine-functionalized MOF, NJU-Bai 19, demonstrated a significantly enhanced methane (B114726) storage capacity compared to its non-piperazine-containing analogue. researchgate.net Similarly, grafting piperazine onto existing MOFs has been shown to improve their capacity for post-combustion carbon dioxide capture, partly due to the rapid reaction between the amine groups and CO2. researchgate.net this compound is a prime candidate for designing new organic linkers for MOFs. The bromoethyl group can be converted into a coordinating group (e.g., a carboxylate or triazole) through further synthetic steps, while the piperazine nitrogen atoms can also participate in metal coordination or act as basic sites to improve gas adsorption. The chiral nature of the 2-methylpiperazine unit could also be exploited to create chiral MOFs, which are of great interest for enantioselective separations and asymmetric catalysis.

Table 1: Summary of Applications in Agrochemical and Material Science Research

| Field | Application | Role of this compound | Potential Advantage |

|---|---|---|---|

| Agrochemicals | Synthesis of Novel Pesticides (e.g., Acaricides) | A functionalized building block for coupling to molecular scaffolds. nih.govnih.gov | Introduces a proven pharmacophore; the 2-methyl group can modulate bioactivity and physicochemical properties. |

| Material Science | Precursor for Organic Linkers in Metal-Organic Frameworks (MOFs). rsc.org | Provides a core structure that can be elaborated into a linker for MOF synthesis. researchgate.netresearchgate.net | Can enhance gas storage/capture properties; introduces chirality for potential enantioselective applications. |

Catalytic and Reagent Applications in Organic Synthesis

The utility of this compound in organic synthesis is primarily defined by its dual functionality, serving both as a reactive reagent for molecular construction and as a potential ligand for catalysis.

As a reagent, the compound's value lies in the high reactivity of its primary alkyl bromide. The carbon-bromine bond is polarized, making the carbon atom electrophilic and susceptible to attack by a wide variety of nucleophiles. youtube.com This allows the 2-methylpiperazinyl-ethyl group to be easily attached to other molecules through nucleophilic substitution reactions. libretexts.org These reactions can proceed through either an SN2 mechanism, typical for primary alkyl halides, or an SN1 mechanism if a carbocation can be stabilized. libretexts.orgyoutube.com This reactivity makes it a key intermediate for synthesizing more complex molecules where the 2-methylpiperazine unit is a desired structural component.

As a potential component in catalysis, the two nitrogen atoms of the piperazine ring possess lone pairs of electrons that can coordinate with transition metals. This allows piperazine derivatives to act as ligands, forming metal complexes that can catalyze a variety of organic transformations. rsc.org The incorporation of piperazine moieties into macrocyclic ligands has been shown to enhance the stability of the corresponding metal complexes. nih.gov The conformation of the piperazine ring (chair vs. boat) can be influenced by metal coordination, which in turn affects the catalytic activity. nih.gov The presence of the methyl group in this compound makes it a chiral ligand. Chiral ligands are of paramount importance in asymmetric catalysis, where they can induce selectivity for the formation of one enantiomer of a product over the other. By attaching this chiral ligand to a metal center, it is possible to create catalysts for stereoselective reactions, which are crucial in the synthesis of pharmaceuticals and other fine chemicals.

Table 2: Physicochemical Properties of Related Piperazine Compounds Note: Experimental data for this compound is not readily available. The data below is for closely related compounds and serves as an estimation.

| Property | Value | Compound | Source |

|---|---|---|---|

| Molecular Formula | C7H15BrN2 | 1-(2-Bromoethyl)-4-methylpiperazine (B1519031) | sigmaaldrich.com |

| Molecular Weight | 368.94 g/mol | 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide | sigmaaldrich.com |

| Form | Solid | 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide | sigmaaldrich.com |

| Boiling Point | 155 °C | 2-Methylpiperazine | |

| Melting Point | 61-63 °C | 2-Methylpiperazine |

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR and ¹³C NMR Techniques for Positional Isomer Differentiation

¹H and ¹³C NMR are fundamental one-dimensional techniques. For 1-(2-Bromoethyl)-2-methylpiperazine, these spectra would be crucial for confirming the presence and connectivity of the different proton and carbon environments. The chemical shifts (δ) in the ¹H NMR spectrum would help distinguish between the protons on the piperazine (B1678402) ring, the methyl group, and the bromoethyl chain. Similarly, the ¹³C NMR spectrum would show distinct signals for each of the seven unique carbon atoms in the molecule. The number of signals and their chemical shifts would allow for differentiation from its positional isomers, such as 1-(2-bromoethyl)-3-methylpiperazine or 1-(2-bromoethyl)-4-methylpiperazine (B1519031).

Hypothetical ¹H NMR Data for this compound (Note: This table is for illustrative purposes only as no actual data was found.)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.0-1.2 | Doublet | 3H | -CH₃ |

| ~2.2-3.0 | Multiplet | 7H | Piperazine ring protons |

| ~2.8-3.0 | Triplet | 2H | -NCH₂CH₂Br |

Hypothetical ¹³C NMR Data for this compound (Note: This table is for illustrative purposes only as no actual data was found.)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~15-20 | -CH₃ |

| ~30-35 | -CH₂Br |

| ~45-60 | Piperazine ring carbons |

2D NMR (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals from 1D NMR and establishing the complete bonding network of a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) couplings within the molecule, for example, showing correlations between adjacent protons on the piperazine ring and between the two methylene (B1212753) groups of the bromoethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to. This would definitively link the proton and carbon skeletons of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (typically 2-3 bond) couplings between protons and carbons. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between different functional groups, such as linking the bromoethyl chain to the nitrogen atom of the piperazine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

MS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₇H₁₅BrN₂), distinguishing it from other compounds with the same nominal mass. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two signals of nearly equal intensity separated by two mass units (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem MS (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the bromine atom, cleavage of the ethyl side chain, and fragmentation of the piperazine ring. Analysis of these fragments would help to confirm the structure and connectivity of the molecule.

Hypothetical Fragmentation Data for this compound (Note: This table is for illustrative purposes only as no actual data was found.)

| m/z | Possible Fragment |

|---|---|

| 206/208 | [M]⁺ (Molecular ion) |

| 127 | [M - Br]⁺ |

| 99 | [M - CH₂CH₂Br]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of the functional groups present.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for:

C-H stretching and bending vibrations of the methyl and methylene groups.

C-N stretching vibrations of the piperazine ring.

N-H stretching (if the secondary amine is present as a salt).

C-Br stretching vibration, typically in the lower frequency region of the IR spectrum.

The combination of these spectroscopic techniques would provide a comprehensive characterization of this compound, confirming its structure and providing a unique spectral fingerprint. However, as stated, the specific data required to conduct this analysis for the requested compound is not currently available in the public domain.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. For this compound, a compound that may be synthesized alongside various related impurities or starting materials, chromatographic methods are essential for assessing its purity and for isolating it from complex reaction mixtures. The selection of a specific technique depends on the volatility and polarity of the compound and the desired outcome, whether it be qualitative identification, quantitative purity analysis, or preparative isolation.

Gas Chromatography-Mass Spectrometry (GC-MS)

The sample is first vaporized and separated based on its boiling point and affinity for the GC column's stationary phase. A non-polar or mid-polar capillary column, such as one coated with (5%-phenyl)-methylpolysiloxane, is often effective for separating piperazine derivatives.

Following separation in the gas chromatograph, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pattern of this compound is expected to show characteristic losses related to the bromoethyl group and cleavage of the piperazine ring. The major fragment ions are anticipated to arise from alpha-cleavage adjacent to the nitrogen atoms. For instance, the fragmentation of the piperazine ring is a key process that produces characteristic ions for identifying such compounds. researchgate.net

Research Findings: Studies on related piperazine structures show that GC-MS can effectively separate and identify various derivatives, even those with isomeric similarities. nih.gov The electron ionization mass spectra for piperazines typically feature prominent fragment ions resulting from the cleavage of the piperazine ring. researchgate.net For this compound, key fragments would likely include the loss of a bromine atom, the cleavage of the ethyl group, and the fragmentation of the methylated piperazine ring itself. The combination of the retention time from the GC and the unique fragmentation pattern from the MS provides a high degree of confidence in the identification of the target compound and any potential impurities.

Table 1: Representative GC-MS Parameters for Analysis of this compound

| Parameter | Value/Description |

| GC System | Agilent 6890 or similar |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1.0 µL (split or splitless mode) |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| MS Detector | Quadrupole or Ion Trap |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temp | 230 °C |

| Scan Range | 40-500 m/z |

Table 2: Predicted Electron Ionization (EI) Mass Spectral Data for this compound

| Mass-to-Charge Ratio (m/z) | Predicted Fragment Identity | Relative Abundance |

| 220/222 | [M]+ (Molecular Ion) | Low |

| 141 | [M - Br]+ | Medium |

| 113 | [M - CH2CH2Br]+ | High |

| 99 | Piperazine ring fragment | High |

| 70 | Piperazine ring fragment | Medium-High |

| 56 | Piperazine ring fragment | High |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of a wide range of pharmaceutical compounds, including this compound. Unlike GC, HPLC is suitable for compounds that are not easily volatilized or are thermally labile. chromatographyonline.com It is the preferred method for determining the precise percentage of purity and for quantifying impurities.

For piperazine derivatives, reversed-phase HPLC (RP-HPLC) is the most common approach. japsonline.com In this mode, a non-polar stationary phase (typically C18) is used with a polar mobile phase. The separation of this compound and its potential impurities would be achieved by optimizing the mobile phase composition, which usually consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Adjusting the pH of the buffer is critical for controlling the retention of basic compounds like piperazines, as their ionization state significantly affects their interaction with the stationary phase. nih.gov

Detection is commonly performed using an ultraviolet (UV) detector. However, simple piperazine structures may lack a strong UV chromophore, potentially requiring derivatization or the use of alternative detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or mass spectrometry (LC-MS) for high sensitivity. sielc.com

Research Findings: Validated HPLC methods are crucial for the quality control of raw materials and pharmaceutical products. japsonline.com For related compounds, methods have been developed using C18 columns with mobile phases containing phosphate (B84403) or acetate (B1210297) buffers and acetonitrile. japsonline.comnih.gov These methods are validated for parameters such as linearity, precision, accuracy, and robustness to ensure reliable and reproducible results. nih.gov For this compound, a similar validated method would be required to establish its purity profile accurately. The method would need to demonstrate sufficient resolution between the main peak and peaks from any starting materials, by-products, or degradation products.

Table 3: Typical HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Value/Description |

| HPLC System | Agilent 1260, Waters Alliance, or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.02 M Phosphate Buffer, pH adjusted to 6.5 with phosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 70% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm or Mass Spectrometer (LC-MS) |

| Injection Volume | 10 µL |

Table 4: Representative HPLC Purity Data and Validation Parameters

| Parameter | Specification/Result |

| Retention Time | Approx. 8.5 minutes (gradient dependent) |

| Purity (by area %) | > 99.0% |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.01% |

| Limit of Quantitation (LOQ) | ~0.03% |

| Precision (%RSD) | < 1.0% |

| Accuracy (Recovery) | 98-102% |

Computational and Theoretical Studies on 1 2 Bromoethyl 2 Methylpiperazine

Molecular Modeling and Conformational Analysis

Understanding the three-dimensional structure and conformational flexibility of a molecule is paramount in predicting its interactions with biological targets. For 1-(2-bromoethyl)-2-methylpiperazine, computational modeling provides invaluable insights into its preferred shapes and electronic properties.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. ekb.egfrontiersin.org It provides a balance between accuracy and computational cost, making it a cornerstone of modern computational chemistry. ekb.eg DFT calculations can elucidate various electronic properties, such as the distribution of electron density, molecular orbital energies, and electrostatic potential, which are crucial for understanding a molecule's reactivity and intermolecular interactions. mdpi.comnih.gov

For this compound, DFT calculations would reveal the electron-withdrawing effect of the bromine atom and the influence of the methyl group on the piperazine (B1678402) ring's electron distribution. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. These calculations can be performed in both the gaseous phase and in various solvents to simulate different biological environments. nih.gov

Conformational Preferences of the Piperazine Ring and Bromoethyl Side Chain

The piperazine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can influence this preference. In the case of 2-substituted piperazines, studies have shown a preference for the axial conformation of the substituent. nih.gov This preference can be further stabilized by intramolecular hydrogen bonding, especially in ether-linked compounds. nih.gov

Prediction of Reactivity and Reaction Pathways

Computational chemistry also offers tools to predict how a molecule will behave in chemical reactions, providing insights into its potential as a synthetic intermediate or its metabolic fate.

Quantitative Structure-Activity Relationships (QSAR) for Analogous Systems

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of rational drug design. nih.gov These studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By analyzing a dataset of molecules with known activities, QSAR models can identify the molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are most influential for a particular biological effect. nih.govmdpi.com

Mechanistic Simulations of Alkylation and Cyclization Reactions

The bromoethyl group in this compound is a reactive handle that can participate in various chemical transformations, most notably alkylation and cyclization reactions. N-alkylation with alkyl halides is a common method for synthesizing piperazine derivatives. nih.gov The presence of the bromine atom makes the ethyl group an electrophilic site, susceptible to nucleophilic attack. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules. nih.gov

Mechanistic simulations can be employed to study the pathways of these reactions. For instance, computational modeling can map the potential energy surface of the reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction mechanism and can help in optimizing reaction conditions. Intramolecular cyclization is also a possibility, where the nitrogen atom of the piperazine ring could potentially displace the bromine atom to form a bicyclic system. The feasibility and kinetics of such a cyclization can be evaluated through computational simulations. The synthesis of chiral piperazines through the hydrogenation of pyrazines activated by alkyl halides has also been explored, demonstrating the utility of such reactive intermediates. researchgate.net

Docking Studies for Ligand-Target Interactions in Hypothetical Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, docking is used to predict how a small molecule (ligand) binds to the active site of a protein (receptor). nih.govnih.govresearchgate.net This information can be used to rationalize the biological activity of known compounds and to design new molecules with improved binding affinity and selectivity. mdpi.com

While there are no specific docking studies reported for this compound itself, numerous studies have been performed on various piperazine derivatives, targeting a wide range of biological receptors. nih.govmdpi.comnih.govresearchgate.netconnectjournals.com These studies have provided valuable insights into the binding modes of piperazine-containing compounds and have been instrumental in the development of new therapeutic agents. nih.govnih.gov

For hypothetical derivatives of this compound, where the bromoethyl group has been further functionalized, docking studies could be performed to explore their potential interactions with various protein targets. For example, if the bromoethyl group is used to link the piperazine core to another pharmacophore, docking could help in understanding how the entire molecule fits into the target's binding pocket and which interactions (e.g., hydrogen bonds, hydrophobic interactions) contribute to its binding affinity. Such studies are crucial for the rational design of novel drug candidates based on the this compound scaffold. mdpi.comresearchgate.net

Future Directions and Emerging Research Avenues

Development of Greener Synthetic Routes

One promising approach is the use of one-pot, multicomponent reactions (MCRs). nih.gov These reactions allow for the synthesis of complex molecules from simple starting materials in a single step, thereby reducing solvent usage, energy consumption, and purification efforts. For instance, a metal-free, four-component approach has been developed for the synthesis of isothiourea-ethylene-tethered piperazine (B1678402) derivatives, which showcases the potential of MCRs in creating diverse piperazine libraries. nih.gov Another avenue being explored is the use of heterogeneous catalysts, such as metal ions supported on polymeric resins, which can be easily recovered and reused, simplifying the purification process and minimizing waste. nih.gov Furthermore, the development of catalytic systems that operate under milder conditions, such as visible-light-promoted reactions, is gaining traction as a greener alternative to traditional methods that often require high temperatures. organic-chemistry.org

| Synthetic Strategy | Advantages | Key Features |

| One-Pot Multicomponent Reactions (MCRs) | Increased efficiency, reduced waste, operational simplicity. nih.gov | Multiple bonds formed in a single operation. nih.gov |

| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification. nih.gov | Use of solid-supported catalysts. nih.gov |

| Visible-Light Photoredox Catalysis | Mild reaction conditions, use of renewable energy source. organic-chemistry.org | Utilizes light to drive chemical reactions. organic-chemistry.org |

Exploration of Novel Functionalization Strategies

The functionalization of the piperazine core is crucial for modulating the pharmacological properties of the resulting molecules. While N-alkylation and N-acylation are common strategies, researchers are increasingly exploring novel methods to introduce diverse functional groups onto the piperazine scaffold. ambeed.com

A significant area of advancement is the direct C-H functionalization of the piperazine ring. researchgate.net This approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of aryl, vinyl, and alkyl groups onto the carbon atoms of the piperazine ring. researchgate.net Photoredox catalysis has emerged as a powerful tool for achieving such transformations under mild conditions. researchgate.net Additionally, radical cyclization reactions mediated by reagents like manganese(III) acetate (B1210297) are being employed to synthesize novel piperazine-containing dihydrofuran compounds. nih.gov These new methodologies open up possibilities for creating a wider range of structurally diverse piperazine derivatives with potentially unique biological activities.

| Functionalization Method | Type of Bond Formed | Key Advantages |

| C-H Arylation/Vinylation | C-C | Direct functionalization without pre-activation. researchgate.net |

| Radical Cyclization | C-C | Formation of complex heterocyclic systems. nih.gov |

| N-Alkylation/Acylation | C-N | Well-established and versatile methods. ambeed.com |

Integration into Automated Synthesis Platforms

The demand for large libraries of compounds for high-throughput screening in drug discovery has spurred the development of automated synthesis platforms. The integration of piperazine synthesis, including that of 1-(2-Bromoethyl)-2-methylpiperazine derivatives, into these platforms is a key area of future development.

Flow chemistry, in particular, offers significant advantages for the automated synthesis of piperazine-containing molecules. researchgate.netcam.ac.uk Continuous flow reactors allow for precise control over reaction parameters, enhanced safety when dealing with hazardous reagents, and the potential for telescoped reactions where the output of one reactor is directly fed into the next. researchgate.net Researchers have successfully demonstrated the automated flow preparation of piperazine-2-carboxamide, showcasing the feasibility of this approach. researchgate.netcam.ac.uk The use of open-source software and affordable hardware, such as the Raspberry Pi computer, is making these automated systems more accessible for academic and industrial research. researchgate.net

Potential for Chiral Derivatization and Application

The presence of a stereocenter at the 2-position of this compound introduces the possibility of chirality, which is of paramount importance in medicinal chemistry as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. researchgate.netsigmaaldrich.com Consequently, the development of methods for the synthesis of enantiomerically pure 2-methylpiperazine (B152721) derivatives is a significant research focus.

Several strategies are being pursued to obtain chiral 2-methylpiperazine derivatives. These include the resolution of racemic mixtures using chiral resolving agents, synthesis from chiral starting materials like amino acids, and the creation of the chiral center through asymmetric synthesis. researchgate.netrsc.org For instance, a synthetic route to orthogonally protected, enantiomerically pure 2-substituted piperazines has been developed starting from α-amino acids. rsc.org The resulting chiral piperazine derivatives can then be used as building blocks in the synthesis of stereochemically defined drug candidates. The use of chiral derivatizing agents, which convert a mixture of enantiomers into diastereomers, allows for the determination of enantiomeric purity using techniques like NMR spectroscopy. wikipedia.org

| Approach | Description |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. researchgate.net |

| Synthesis from Chiral Pool | Utilization of readily available chiral starting materials, such as amino acids. rsc.orgnih.gov |

| Asymmetric Synthesis | Creation of a new chiral center with a preference for one enantiomer. researchgate.net |

| Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers for analytical purposes. wikipedia.org |

Q & A

Basic Questions

Q. What are the optimal synthetic conditions for 1-(2-Bromoethyl)-2-methylpiperazine?

- Methodology : The synthesis typically involves nucleophilic substitution. For example, reacting 2-methylpiperazine with 1,2-dibromoethane in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (K₂CO₃ or Et₃N) at 80–120°C for 6–24 hours. Reaction progress is monitored via TLC (hexane/ethyl acetate systems) .

- Key Variables : Solvent polarity, base strength, and temperature influence yield. Excess alkylating agent ensures complete substitution .

Q. How is this compound characterized spectroscopically?

- Analytical Techniques :

- ¹H/¹³C NMR : Peaks for the bromoethyl group (δ ~3.5–4.0 ppm for CH₂Br) and piperazine ring protons (δ ~2.5–3.0 ppm).

- IR : Stretching vibrations for C-Br (~600 cm⁻¹) and C-N bonds (~1,100 cm⁻¹).

- GC-MS/HPLC : Confirm purity (>95%) and molecular ion peaks .

Q. What purification methods are effective for this compound?

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (1:8 to 1:2) isolates the product from unreacted starting materials .

- Recrystallization : Ethanol or acetonitrile yields crystalline solids .

Advanced Research Questions

Q. How does the bromoethyl group influence reactivity in nucleophilic substitutions?

- Mechanistic Insight : The bromine atom acts as a leaving group, enabling alkylation of amines, thiols, or alcohols. Steric hindrance from the 2-methyl group on piperazine may slow reaction kinetics, requiring optimized conditions (e.g., higher temperatures or longer reaction times) .

- Case Study : In , a bromoethylamine intermediate facilitated piperazine functionalization via K₂CO₃-mediated coupling in DMF at 80°C .

Q. What strategies evaluate biological activity, such as kinase inhibition?

- Assays :

- Protein Kinase C (PKC) Inhibition : Measure IC₅₀ using radioactive ATP incorporation or fluorescence-based assays. H-7, a related piperazine sulfonamide, inhibits PKC with Ki = 6 µM .

- Cellular Signaling Studies : Use inhibitors like H-7 (1-(5-isoquinolinesulfonyl)-2-methylpiperazine) to dissect pathways involving PKC or Ca²⁺/calmodulin kinases .

Q. How are reaction intermediates and byproducts analyzed during synthesis?

- TLC Monitoring : Hexane/ethyl acetate (2:1) resolves bromoethyl intermediates (Rf ~0.4–0.6) .

- HPLC-MS : Quantifies side products like di-alkylated piperazines or hydrolysis byproducts .

Q. What challenges arise in achieving regioselectivity during piperazine functionalization?

- Steric and Electronic Factors : The 2-methyl group directs substitution to the less hindered nitrogen. Competing N-alkylation vs. N-arylation can occur; protecting groups (e.g., Boc) may improve selectivity .

Q. What safety protocols are recommended for handling this compound?

- Hazards : Bromoethyl derivatives are potential alkylating agents (mutagenic/carcinogenic).

- Precautions : Use fume hoods, nitrile gloves, and PPE. Neutralize waste with 10% sodium thiosulfate .

Methodological Notes

- Contradictions in Synthesis : uses propargyl bromide in DMF/K₂CO₃, while employs bromoethylamine in acetonitrile/Et₃N. Solvent polarity and base choice depend on substrate solubility and reactivity .

- Biological Relevance : While not directly studied, structural analogs (e.g., H-7) are tools for kinase research, suggesting potential utility in signaling pathway studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.